(1R)-1-(3-Methyloxetan-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

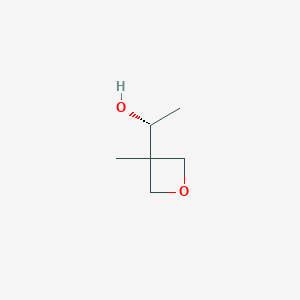

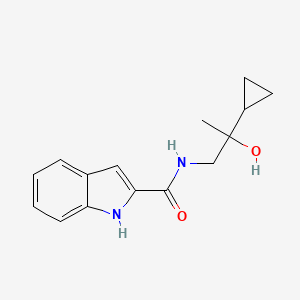

“(1R)-1-(3-Methyloxetan-3-yl)ethanol”, also known as “3-Methyl-3-oxetanemethanol”, is an organic compound . It has a molecular formula of C5H10O2 . The compound appears as a clear colorless to light yellow liquid .

Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-Methyloxetan-3-yl)ethanol” is represented by the SMILES notation "CC1(CO)COC1" . This indicates that the molecule contains a three-membered oxetane ring with a methyl group and a hydroxyl group attached.Physical And Chemical Properties Analysis

“(1R)-1-(3-Methyloxetan-3-yl)ethanol” is a clear colorless to light yellow liquid . It has a molecular formula of C5H10O2 .Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

- Dehydrogenative Coupling of Amines and Alcohols: Milstein's [Ru(PNN)(CO)(H)] catalysts, including (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives, facilitate the selective formation of carboxamides from alcohol-amine mixtures, showcasing a potential for synthetic application in pharmaceuticals and organic materials (Hasanayn & Harb, 2014).

Renewable Energy and Environmental Chemistry

- Water Oxidation Catalysis: A study developed a new family of Ru complexes for water oxidation, indicating the potential of (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives in enhancing the efficiency of water-splitting reactions, a critical process in the production of hydrogen fuel (Zong & Thummel, 2005).

Organic Synthesis and Stereochemistry

- Stereocontrol in Organic Synthesis: The compound's derivatives have been employed in the synthesis of complex molecules like nonactin, demonstrating its utility in achieving stereocontrol, a crucial aspect of synthesizing chiral pharmaceuticals (Fleming & Ghosh, 1998).

Electrochemistry and Oxidation Processes

- Electrooxidation of Ethanol and Methanol: Research indicates that derivatives of (1R)-1-(3-Methyloxetan-3-yl)ethanol can act as catalysts in the electrooxidation of ethanol and methanol, suggesting applications in fuel cells and green chemistry (Liu et al., 2016).

Metabolic Studies and Biochemistry

- Switch from Aerobic to Anaerobic Metabolism: A study explored the role of cytoplasmic pH in ethanol production under anoxia, highlighting the biochemical significance of ethanol-related compounds in understanding cellular metabolism under stress conditions (Fox, McCallan, & Ratcliffe, 2004).

Green Chemistry and Separation Processes

- Extraction of Alcohols from Water: The effectiveness of ionic liquids, potentially derived from (1R)-1-(3-Methyloxetan-3-yl)ethanol, in separating alcohols from water demonstrates its relevance in reducing the energy consumption of distillation processes, a critical aspect of green chemistry (Chapeaux et al., 2008).

Propiedades

IUPAC Name |

(1R)-1-(3-methyloxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDIWOLRRBGYHQ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1(COC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)